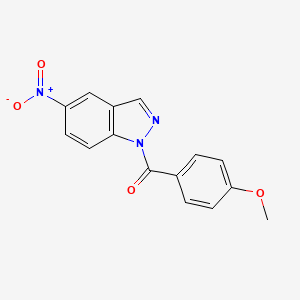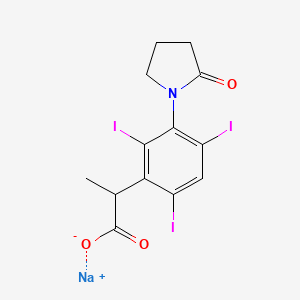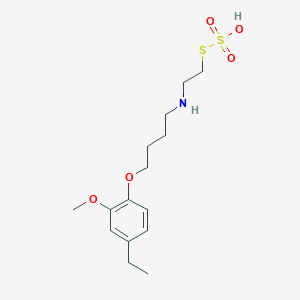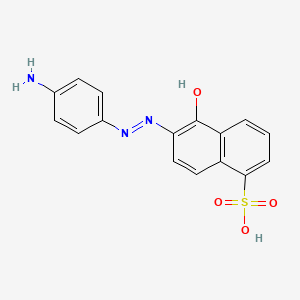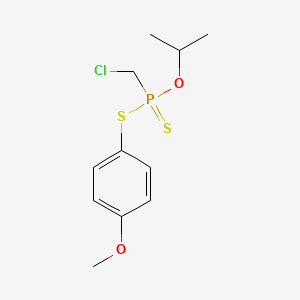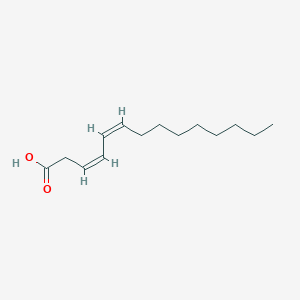
3Z,5Z-tetradecadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3Z,5Z-Tetradecadienoic acid is a long-chain polyunsaturated fatty acid characterized by the presence of two double bonds at positions 3 and 5 in the Z configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3Z,5Z-tetradecadienoic acid can be achieved through various methods. One notable approach involves the Cadiot–Chodkiewicz cross-coupling reaction of 1-decyne and 4-bromo-3-butyn-1-ol in the presence of copper(I) chloride, followed by stereoselective reductions and Jones oxidation . This method provides a high yield and stereoselectivity, making it a preferred route for laboratory synthesis.
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes. For instance, the yeast Pichia guilliermondii can be used to biosynthesize this compound from ricinoleic acid through a series of β-oxidation steps . This biotechnological approach is advantageous due to its sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3Z,5Z-Tetradecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into hydroxy acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of saturated fatty acids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Major Products:
Oxidation: Hydroxy acids and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
3Z,5Z-Tetradecadienoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in lipid metabolism disorders.
Industry: It is used in the production of biopolymers and as a component in various industrial formulations.
Mechanism of Action
The mechanism of action of 3Z,5Z-tetradecadienoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, influencing membrane fluidity and function. Additionally, it may act as a signaling molecule, modulating various metabolic pathways and cellular responses .
Comparison with Similar Compounds
3E,5Z-Tetradecadienoic Acid: This isomer differs in the configuration of the double bond at position 3.
3Z,5E-Tetradecadienoic Acid: This isomer has a different configuration at position 5.
Uniqueness: 3Z,5Z-Tetradecadienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with biological systems, making it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(3Z,5Z)-tetradeca-3,5-dienoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/b10-9-,12-11- |
InChI Key |
YRUMHTHCEZRHTN-BASFJDSNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C=C/CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CC=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


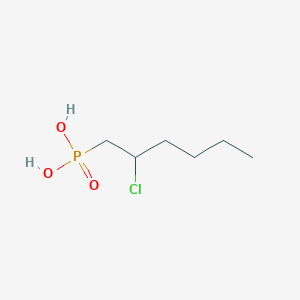
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
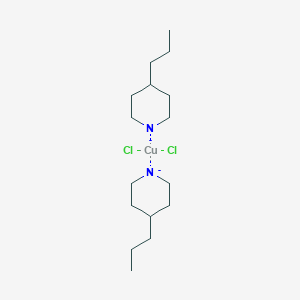
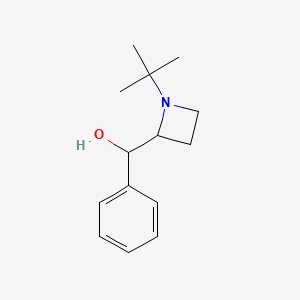
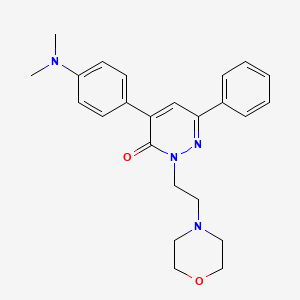
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)

